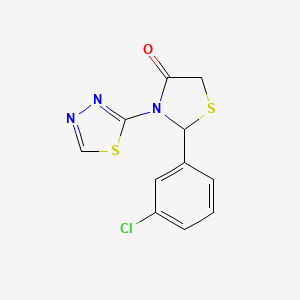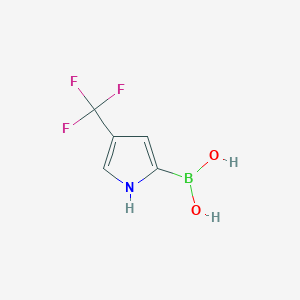![molecular formula C5H3ClN4 B12927872 4-Chloro-7H-imidazo[4,5-c]pyridazine CAS No. 52326-90-6](/img/structure/B12927872.png)
4-Chloro-7H-imidazo[4,5-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-imidazo[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridazine with imidazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7H-imidazo[4,5-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridazine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
4-Chloro-7H-imidazo[4,5-c]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor modulation, and cellular signaling pathways.
Industrial Applications: It is utilized in the synthesis of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-7H-imidazo[4,5-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a GABA A receptor agonist, modulating the receptor’s activity and influencing neurotransmission . Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
4-Chloro-7H-imidazo[4,5-c]pyridazine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: Both compounds share a fused ring system but differ in their substitution patterns and biological activities.
Pyridazine Derivatives: These compounds also contain a pyridazine ring but may have different substituents and exhibit varied pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and related fields .
Propriétés
Numéro CAS |
52326-90-6 |
|---|---|
Formule moléculaire |
C5H3ClN4 |
Poids moléculaire |
154.56 g/mol |
Nom IUPAC |
4-chloro-5H-imidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-3-1-9-10-5-4(3)7-2-8-5/h1-2H,(H,7,8,10) |
Clé InChI |
RUXUAHRSPPJXCX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N=CN2)N=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


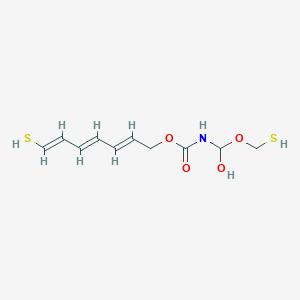
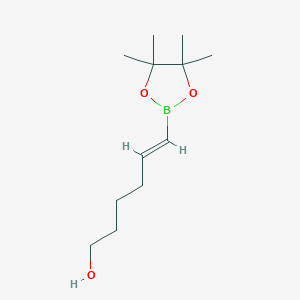
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)


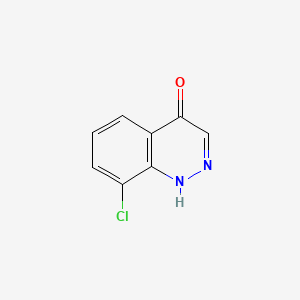
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
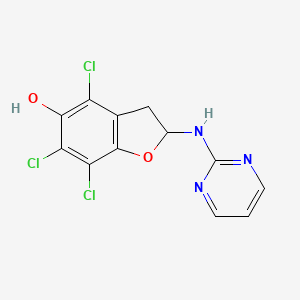
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
